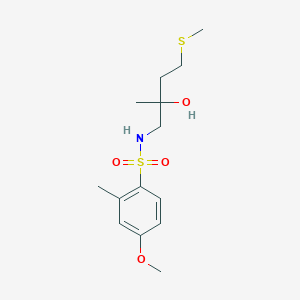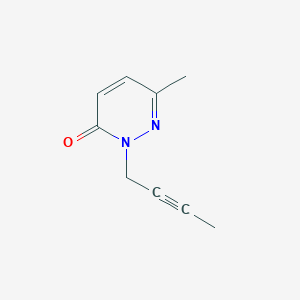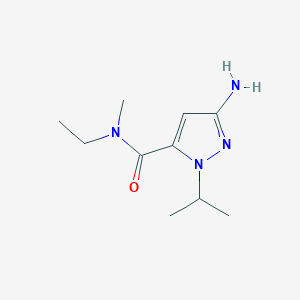
N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-4-methoxy-2-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-4-methoxy-2-methylbenzenesulfonamide, also known as HMS-5552, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.
科学的研究の応用
Synthetic Chemistry and Drug Design Research into sulfonamide derivatives, such as N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-4-methoxy-2-methylbenzenesulfonamide, focuses on their synthesis and potential application in drug design. For instance, sulfonamides bearing the 1,3,4-oxadiazole moiety have been synthesized and screened for anti-HIV and antifungal activities, highlighting the versatility of sulfonamide derivatives in medicinal chemistry (Zareef et al., 2007).
Cancer Research In the realm of cancer research, aminothiazole-paeonol derivatives, which include sulfonamide functionalities, have shown significant anticancer potential. Specifically, derivatives were found to inhibit the growth of various cancer cell lines, suggesting the potential of sulfonamide-based compounds in developing new anticancer agents (Tsai et al., 2016).
Photodynamic Therapy Sulfonamide derivatives have also been explored for their photodynamic therapy (PDT) applications. For instance, zinc phthalocyanines substituted with benzenesulfonamide derivative groups have been synthesized and characterized for their photophysical and photochemical properties. These compounds demonstrate potential as photosensitizers in PDT for cancer treatment, owing to their high singlet oxygen quantum yield and good fluorescence properties (Pişkin et al., 2020).
Material Science and Corrosion Inhibition In materials science, piperidine derivatives including sulfonamide groups have been investigated for their corrosion inhibition properties on iron. Quantum chemical calculations and molecular dynamics simulations have been utilized to understand their adsorption behaviors, highlighting the role of sulfonamide derivatives in protecting metals from corrosion (Kaya et al., 2016).
Spectroscopic and Computational Studies Spectroscopic and computational studies have been conducted on sulfonamide molecules to understand their structural characteristics and intermolecular interactions. For instance, N-(4-methoxybenzoyl)-2-methylbenzenesulfonamide was analyzed using various spectroscopic techniques and theoretical approaches, providing insights into the molecular structure and potential applications of such compounds (Karakaya et al., 2015).
特性
IUPAC Name |
N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-4-methoxy-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4S2/c1-11-9-12(19-3)5-6-13(11)21(17,18)15-10-14(2,16)7-8-20-4/h5-6,9,15-16H,7-8,10H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKPSNBTYLNLZNC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC(C)(CCSC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-4-methoxy-2-methylbenzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Fluoro-3-[[1-([1,3]thiazolo[4,5-c]pyridin-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2383248.png)
![N-benzyl-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]benzamide](/img/structure/B2383249.png)
![(1S,5R,7S)-7-Phenylmethoxybicyclo[3.2.0]heptan-6-one](/img/structure/B2383250.png)

![{2-[6-(methylthio)-4-piperidin-1-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}amine](/img/structure/B2383255.png)
![4-(2-Oxo-2-(4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamido)benzamide](/img/structure/B2383257.png)



![(E)-2-cyano-N-(3,4-dimethylphenyl)-3-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B2383264.png)
![trans-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxylic acid](/img/structure/B2383265.png)

